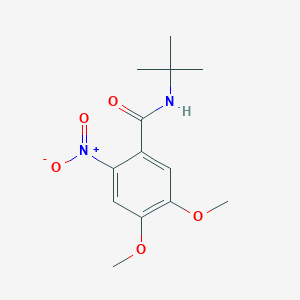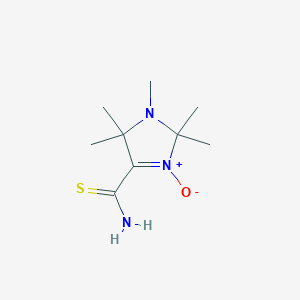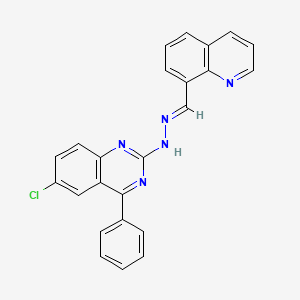
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide, also known as NDMB-2, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the benzamide family and has a molecular formula of C13H18N2O5.
Wirkmechanismus
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide works by reacting with NO to form a highly fluorescent compound. This reaction is based on the principle of a nitro reduction reaction, which involves the reduction of the nitro group in N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide by NO to form a hydroxylamine intermediate. This intermediate then undergoes a spontaneous cyclization reaction to form a fluorescent compound.
Biochemical and Physiological Effects:
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cellular and animal models to detect NO production and to study the role of NO in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is its high selectivity for NO. This makes it a valuable tool for studying NO production and its role in various physiological processes. However, one limitation of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is its relatively low fluorescence quantum yield, which can make it difficult to detect in low concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide in scientific research. One potential application is in the study of NO signaling in cancer cells. NO has been shown to play a role in cancer development and progression, and the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide could provide valuable insights into this process. Additionally, N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide could be used to study the effects of NO on various physiological processes, such as inflammation and vascular function. Overall, the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide as a fluorescent probe for NO detection has the potential to advance our understanding of the role of NO in various biological systems.
Synthesemethoden
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine and thionyl chloride. This process results in the formation of the desired compound as a yellow solid with a melting point of approximately 120-122°C.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection can provide valuable insights into these processes. N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to selectively react with NO to produce a fluorescent product, making it a promising tool for NO detection.
Eigenschaften
IUPAC Name |
N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGLSLEXPETNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)

![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)

![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
